1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
One common method involves the trifluoromethylation of a suitable precursor using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst . Another approach includes the use of radical trifluoromethylation techniques, which have been shown to be effective in introducing the trifluoromethyl group under mild conditions .
Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-ol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it a useful tool in studying biological systems, especially in the context of fluorine’s effects on biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one is primarily influenced by the presence of the fluoro and trifluoromethyl groups. These groups can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with molecular targets. The compound may interact with enzymes and receptors, modulating their activity through various pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one: This compound has a methylthio group instead of a fluoro group, which can lead to different chemical and biological properties.
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.
1-(2-Nitro-4-trifluoromethyl-phenyl)-propan-2-one:
The uniqueness of this compound lies in its specific combination of fluoro and trifluoromethyl groups, which confer distinct electronic and steric properties, making it a versatile compound in various fields.
Properties
CAS No. |
1305324-28-0 |
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Molecular Formula |
C10H8F4O |
Molecular Weight |
220.16 g/mol |
IUPAC Name |
1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)5-7-3-2-4-8(9(7)11)10(12,13)14/h2-4H,5H2,1H3 |
InChI Key |
GVZQMWSAQIMJPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)F |
Origin of Product |
United States |
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